1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
CAS No.: 171182-94-8
Cat. No.: VC20905819
Molecular Formula: C4H2F8O
Molecular Weight: 218.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171182-94-8 |
---|---|
Molecular Formula | C4H2F8O |
Molecular Weight | 218.04 g/mol |
IUPAC Name | 1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane |
Standard InChI | InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 |
Standard InChI Key | YTUYYFGAIBTTIE-UHFFFAOYSA-N |
SMILES | C(C(C(F)(F)F)(F)F)OC(F)(F)F |
Canonical SMILES | C(C(C(F)(F)F)(F)F)OC(F)(F)F |
Introduction
Basic Chemical Information and Structure
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane (CAS Registry Number: 171182-94-8) is a fluorinated ether compound characterized by its unique molecular structure. The compound features a trifluoromethoxy group (-O-CF3) attached to a pentafluoropropane backbone, creating a highly fluorinated molecule with distinctive properties . It is also known by alternative names including 2,2,3,3,3-Pentafluoropropyl trifluoromethyl ether, reflecting its structural components .
The molecular structure of this compound involves eight fluorine atoms strategically positioned along the carbon backbone, contributing to its chemical stability and unique reactivity profile. Its structural formula can be represented as C4H2F8O, with the hydrogen atoms located on the carbon adjacent to the oxygen atom .
Identification Parameters
The compound is uniquely identified through various systematic nomenclature systems and identifiers as outlined in Table 1.
Table 1: Identification Parameters of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
Parameter | Value |
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CAS Registry Number | 171182-94-8 |
PubChem CID | 2776020 |
Molecular Formula | C4H2F8O |
Molecular Weight | 218.04528 g/mol |
InChI Key | YTUYYFGAIBTTIE-UHFFFAOYSA-N |
InChI | InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 |
SMILES | C(C(C(F)(F)F)(F)F)OC(F)(F)F |
Physical and Chemical Properties
The high fluorine content of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane imparts distinctive physical and chemical properties that influence its behavior and applications. These properties have been experimentally determined and are crucial for understanding its potential uses and handling requirements.
Fundamental Physical Properties
The compound exhibits several noteworthy physical characteristics as detailed in Table 2.
Table 2: Physical Properties of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane
The relatively low boiling point of 26°C indicates that this compound exists near the boundary between liquid and gaseous states at standard room temperature and pressure, making it suitable for applications requiring phase transitions under mild conditions .
Chemical and Molecular Properties
The molecular characteristics of this compound contribute significantly to its chemical behavior.
Table 3: Chemical and Molecular Properties
These properties indicate that 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane has moderate lipophilicity and limited polar interactions, characteristics that influence its solubility behavior and potential applications as a solvent or reagent .
Synthesis Methods
The production of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane involves specialized synthetic routes due to its highly fluorinated structure. Multiple approaches have been developed for laboratory and industrial scale synthesis.
General Synthetic Approaches
The synthesis typically involves fluorination reactions with suitable precursor compounds under controlled conditions. These reactions require specialized handling techniques due to the reactive nature of the fluorinating agents employed.
Common synthetic pathways include:
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Direct fluorination of appropriate hydrocarbon precursors using elemental fluorine or fluorinating agents such as hydrogen fluoride (HF) with catalysts
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Sequential substitution reactions starting from partially fluorinated compounds to introduce the trifluoromethoxy group
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Reactions involving perfluorinated alkenes as starting materials with subsequent modifications to introduce the ether linkage
These methods require careful temperature control and specialized equipment for handling reactive fluorine-containing reagents safely and efficiently.
Industrial Production Considerations
Industrial production of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane presents several technical challenges:
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Safety measures for handling highly reactive fluorinating agents
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Specialized corrosion-resistant equipment requirements
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Precise temperature and pressure control systems
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Purification processes to achieve high-purity product
The industrial synthesis often focuses on optimizing reaction conditions to enhance yield while minimizing side reactions and ensuring product purity.
Chemical Reactivity and Reactions
The reactivity profile of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane is influenced by its highly fluorinated structure, which contributes to both stability in certain conditions and specific reactivity patterns.
Common Reaction Types
The compound undergoes several key types of chemical reactions:
4.1.1 Oxidation Reactions
Under appropriate oxidizing conditions, 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can undergo oxidation to form various products including fluorinated alcohols and carboxylic acid derivatives. These reactions typically require strong oxidizing agents due to the inherent stability imparted by the carbon-fluorine bonds.
4.1.2 Reduction Reactions
Reduction of this compound can be achieved using suitable reducing agents, though these reactions often require harsh conditions due to the strength of carbon-fluorine bonds. The products formed depend on the reducing agent and reaction conditions employed.
4.1.3 Substitution Reactions
The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups. These reactions are valuable for creating functionalized derivatives with modified properties.
Stability Considerations
The high electronegativity of the fluorine atoms and the strength of carbon-fluorine bonds contribute to the compound's chemical stability. This stability manifests in several ways:
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Resistance to hydrolysis under neutral conditions
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Thermal stability compared to non-fluorinated analogues
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Limited reactivity toward common oxidizing and reducing agents
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Stability in the presence of many organic solvents
These stability features make 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane valuable for applications requiring chemical inertness under various conditions .
Applications and Uses
1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane finds applications across multiple industries due to its unique properties.
Industrial Applications
The compound serves several important industrial functions:
5.1.1 Refrigeration and Heat Transfer
Its low boiling point (26°C) and thermodynamic properties make it suitable as a refrigerant or heat transfer fluid in specialized applications. Particularly, its use may be advantageous in systems where environmental impact considerations are important due to its relatively low global warming potential compared to some traditional fluorinated compounds .
5.1.2 Cleaning and Degreasing
The compound's solvent properties make it useful for precision cleaning applications, particularly in electronics manufacturing and other industries requiring residue-free cleaning of components.
5.1.3 Aerosol Propellant
Its physical properties at room temperature allow for application as an aerosol propellant in specialized formulations where traditional propellants may be unsuitable.
Research and Development Applications
In research settings, 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane serves important functions:
5.2.1 Synthetic Building Block
The compound functions as a valuable building block in organic synthesis, particularly for creating more complex fluorinated organic molecules. Its highly electronegative fluorine atoms influence the molecule's reactivity and stability, making it suitable for specialized synthetic pathways.
5.2.2 Model Compound for Environmental Studies
As a fluorinated ether, it can serve as a model compound for studying the environmental fate and transport of fluorinated organic compounds, contributing to understanding the broader class of fluorinated substances .
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